molecular formula C19H22N4O B2965632 2,5-dimethyl-3-phenyl-N-((tetrahydrofuran-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 877784-71-9

2,5-dimethyl-3-phenyl-N-((tetrahydrofuran-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2965632
CAS RN: 877784-71-9
M. Wt: 322.412
InChI Key: XLAQQZNLQRXGHK-UHFFFAOYSA-N
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Description

2,5-dimethyl-3-phenyl-N-((tetrahydrofuran-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C19H22N4O and its molecular weight is 322.412. The purity is usually 95%.
The exact mass of the compound 2,5-dimethyl-3-phenyl-N-((tetrahydrofuran-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,5-dimethyl-3-phenyl-N-((tetrahydrofuran-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-dimethyl-3-phenyl-N-((tetrahydrofuran-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

This chemical compound is part of a broader class of pyrazolo[1,5-a]pyrimidine derivatives studied for various scientific applications, including their synthesis methodologies and biological activities.

  • Synthetic Methodologies : A notable approach involves the synthesis of pyrazolo[1,5-a]pyrimidine derivatives through microwave irradiative cyclocondensation, showcasing a method for creating these compounds efficiently. This technique highlights the importance of structural determination and biological evaluation in developing new substances with potential insecticidal and antimicrobial properties (Deohate & Palaspagar, 2020).

  • Biological Activities : Research on derivatives within this chemical family has explored their potential as serotonin 5-HT6 receptor antagonists, demonstrating significant activity at the picomolar level. Such findings indicate the therapeutic potential of these compounds in neurological disorders, supported by the establishment of structure-activity relationships that guide future drug development (Ivachtchenko et al., 2013).

  • Anticancer and Antimicrobial Prospects : Further exploration into the pyrazolo[1,5-a]pyrimidine derivatives has revealed compounds with pronounced antimicrobial properties. This suggests a potential role in developing new antimicrobial agents, with specific derivatives showing efficacy against microbial strains (Sirakanyan et al., 2021). Additionally, some derivatives exhibit anticancer activity, particularly against human breast adenocarcinoma cell lines, underlining the importance of these compounds in cancer research (Abdellatif et al., 2014).

properties

IUPAC Name

2,5-dimethyl-N-(oxolan-2-ylmethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-13-11-17(20-12-16-9-6-10-24-16)23-19(21-13)18(14(2)22-23)15-7-4-3-5-8-15/h3-5,7-8,11,16,20H,6,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLAQQZNLQRXGHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCC3CCCO3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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